Acetic acid;benzene-1,4-diol
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H14O6 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
acetic acid;benzene-1,4-diol |
InChI |
InChI=1S/C6H6O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-4,7-8H;2*1H3,(H,3,4) |
InChI Key |
ZLHRQERTTJVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Acetic Acid–benzene 1,4 Diol Co Crystals
Solvent-Mediated Co-crystallization Approaches
Solvent-mediated co-crystallization methods rely on the use of a solvent to facilitate the interaction and assembly of the co-former molecules, in this case, acetic acid and benzene-1,4-diol (B12442567). The choice of solvent is crucial and can significantly influence the co-crystal's stoichiometry, polymorphism, and morphology.
Slow evaporation is a widely used and straightforward technique for growing high-quality single co-crystals. The method involves dissolving stoichiometric amounts of acetic acid and benzene-1,4-diol in a suitable solvent or a solvent mixture. The resulting solution is then left undisturbed in an environment that allows for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the co-formers gradually increases, leading to supersaturation and subsequent nucleation and growth of the co-crystals.
Key experimental parameters for the slow evaporation synthesis of acetic acid–benzene-1,4-diol co-crystals include the choice of solvent, the concentration of the co-formers, and the temperature and rate of evaporation. Solvents in which both components have moderate and comparable solubility are generally preferred to avoid the precipitation of a single component.
Table 1: Representative Experimental Parameters for Slow Evaporation Crystallization
| Parameter | Value/Condition | Expected Outcome |
|---|---|---|
| Co-former Ratio (Acetic Acid:Benzene-1,4-diol) | 1:1 molar ratio | Formation of 1:1 co-crystals |
| Solvent | Ethanol/Water (9:1 v/v) | Colorless, needle-like crystals |
| Concentration | 0.1 M | Well-formed single crystals suitable for X-ray diffraction |
| Temperature | Room Temperature (20-25°C) | Slow crystal growth, minimizing defects |
| Evaporation Rate | Slow, controlled by covering the container with a perforated film | High-quality crystals over several days |
Detailed research findings on analogous systems, such as the co-crystallization of other phenols with carboxylic acids, have demonstrated that the solvent can play a directing role in the final crystal structure by participating in transient hydrogen bonding interactions.
Cooling crystallization is a common industrial technique that exploits the temperature-dependent solubility of the co-formers. In this method, acetic acid and benzene-1,4-diol are dissolved in a solvent at an elevated temperature to create a saturated or slightly undersaturated solution. The solution is then gradually cooled, causing the solubility of the co-formers to decrease and leading to supersaturation and co-crystal formation.
The cooling rate is a critical parameter in this process; slow cooling generally favors the growth of larger, more perfect crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous precipitates. Seeding the solution with pre-existing co-crystals can be employed to control the nucleation process and obtain a more uniform crystal size distribution.
Table 2: Representative Experimental Parameters for Cooling Crystallization
| Parameter | Value/Condition | Expected Outcome |
|---|---|---|
| Co-former Ratio (Acetic Acid:Benzene-1,4-diol) | 1:1 molar ratio | Crystalline powder of the 1:1 co-crystal |
| Solvent | Isopropanol | High yield of co-crystals |
| Initial Temperature | 60°C | Complete dissolution of co-formers |
| Final Temperature | 10°C | Maximization of co-crystal precipitation |
| Cooling Rate | 5°C/hour | Controlled crystallization and good crystal quality |
Studies on the cooling crystallization of hydroquinone (B1673460) have shown that the choice of solvent can significantly affect the crystal habit. researchgate.net For the acetic acid-benzene-1,4-diol system, the polarity of the solvent would be a key factor in dictating the intermolecular interactions during crystal growth.
Slurry crystallization is an equilibrium-based method where a suspension of the co-formers in a solvent is stirred for an extended period. In a typical procedure for synthesizing acetic acid–benzene-1,4-diol co-crystals, equimolar amounts of the solid reactants are suspended in a small amount of a solvent in which they are sparingly soluble. The constant agitation of the slurry facilitates the dissolution of the individual components and the subsequent precipitation of the more stable co-crystal phase.
This technique is particularly useful for screening different solvents and for producing the thermodynamically most stable co-crystal form. The duration of slurrying can range from hours to several days to ensure that the system reaches equilibrium.
Table 3: Representative Experimental Parameters for Slurry Crystallization
| Parameter | Value/Condition | Expected Outcome |
|---|---|---|
| Co-former Ratio (Acetic Acid:Benzene-1,4-diol) | 1:1 molar ratio | Fine crystalline powder of the stable co-crystal form |
| Solvent | Toluene | Transformation to the co-crystal phase |
| Stirring Speed | 300 rpm | Maintenance of a homogeneous suspension |
| Temperature | Room Temperature (20-25°C) | Gradual conversion to the co-crystal |
| Duration | 48-72 hours | High conversion to the co-crystal product |
Research on slurry crystallization of various organic compounds has demonstrated its effectiveness in producing high-purity products. acs.orgacs.org The choice of a non-polar solvent like toluene can be advantageous in cases where the co-crystal is significantly less soluble than the individual components.
Anti-solvent co-crystallization is a precipitation method where an anti-solvent is added to a solution of the co-formers to induce supersaturation and crystallization. For the acetic acid–benzene-1,4-diol system, both components would first be dissolved in a good solvent. Then, an anti-solvent, in which both components have low solubility but which is miscible with the primary solvent, is added in a controlled manner.
The rate of anti-solvent addition and the degree of agitation are critical parameters that influence the particle size and morphology of the resulting co-crystals. This method is often rapid and can be adapted for continuous manufacturing processes.
Table 4: Representative Experimental Parameters for Anti-Solvent Co-crystallization
| Parameter | Value/Condition | Expected Outcome |
|---|---|---|
| Co-former Ratio (Acetic Acid:Benzene-1,4-diol) | 1:1 molar ratio | Precipitation of fine co-crystal particles |
| Solvent | Acetone | Good initial solubility of co-formers |
| Anti-solvent | n-Heptane | Induction of rapid supersaturation |
| Addition Rate | 1 mL/minute | Controlled precipitation and particle size |
| Temperature | Room Temperature (20-25°C) | Efficient co-crystal formation |
Studies on anti-solvent crystallization of other pharmaceutical co-crystals have shown that this method can be effective in controlling particle size and in some cases, polymorphism. rsc.orgresearchgate.net
Mechanochemical Co-crystallization Techniques
Mechanochemical methods involve the use of mechanical energy, such as grinding or milling, to induce the formation of co-crystals in the solid state. These techniques are often considered "green" as they typically require minimal or no solvent.
Neat grinding, also known as dry grinding, is a solvent-free method where stoichiometric amounts of acetic acid and benzene-1,4-diol are ground together in a mortar and pestle or a ball mill. The mechanical force applied during grinding provides the energy required to break the crystal lattices of the individual components and facilitate the formation of new hydrogen bonds between the co-formers, leading to the co-crystal phase.
The efficiency of neat grinding can depend on factors such as the grinding time, the intensity of grinding, and the physical properties of the starting materials. This method is particularly advantageous for rapid screening of co-crystal formation.
Table 5: Representative Experimental Parameters for Neat Grinding
| Parameter | Value/Condition | Expected Outcome |
|---|---|---|
| Co-former Ratio (Acetic Acid:Benzene-1,4-diol) | 1:1 molar ratio | Formation of a co-crystal powder |
| Grinding Method | Manual grinding with a mortar and pestle or mechanical ball milling | Solid-state transformation to the co-crystal |
| Grinding Time | 30-60 minutes | High degree of conversion |
| Temperature | Ambient | Avoidance of thermal degradation |
Mechanochemical synthesis has been successfully employed for the preparation of a wide range of co-crystals. nih.gov For the acetic acid-benzene-1,4-diol system, the relatively low melting points of the components may also lead to the formation of a eutectic liquid phase during grinding, which can accelerate the co-crystallization process.
Liquid-Assisted Grinding
Liquid-assisted grinding (LAG) is a highly effective mechanochemical technique for the synthesis of co-crystals. This method involves grinding the solid reactants, in this case, acetic acid and benzene-1,4-diol (hydroquinone), with the addition of a small, catalytic amount of a liquid. The liquid phase facilitates molecular mobility and diffusion, accelerating the co-crystal formation process compared to neat (dry) grinding.
While specific research detailing the application of LAG to the acetic acid-benzene-1,4-diol system is not extensively documented, the principles of the method are well-established. The process enhances the kinetics of the solid-state reaction, often leading to a more complete and rapid conversion to the co-crystal phase. The choice of the grinding liquid is crucial as it can influence the reaction rate and, in some cases, determine the polymorphic outcome of the final co-crystal product. For the acetic acid-hydroquinone system, a liquid would be selected based on its ability to act as a transfer medium without fully dissolving the components, thereby maintaining the reaction in a predominantly solid state.
Table 1: General Parameters for Liquid-Assisted Grinding
| Parameter | Description | General Range |
| Grinding Frequency | The speed of the milling equipment (e.g., in a ball mill). | 10 - 60 Hz |
| Grinding Time | The duration required for complete co-crystal formation. | 5 - 60 minutes |
| Liquid-to-Solid Ratio (η) | The volume of liquid added per unit mass of solid reactants (μL/mg). | 0.05 - 0.2 μL/mg |
| Temperature | Typically conducted at ambient temperature. | 20 - 30 °C |
Optimization of Co-crystallization Conditions
The successful formation of high-purity acetic acid–benzene-1,4-diol co-crystals requires careful optimization of several experimental parameters. These factors control the nucleation and growth of the co-crystal phase, influencing yield, purity, and physical properties.
Stoichiometric Control and Molar Ratios
The stoichiometry of a co-crystal is a defining characteristic, representing the molar ratio of the constituent molecules in the crystal lattice. For the acetic acid–benzene-1,4-diol system, controlling this ratio is fundamental to obtaining a pure, single-phase product. The most common approach is to combine the reactants in the desired molar ratio during the synthesis process. For instance, a 1:1 co-crystal would be prepared by grinding or crystallizing an equimolar mixture of acetic acid and benzene-1,4-diol.
However, the stoichiometry of the starting materials does not always dictate the final co-crystal stoichiometry. In some systems, multiple stoichiometric forms (e.g., 1:1, 1:2, 2:1) can exist. The thermodynamically most stable form under the given experimental conditions will preferentially crystallize. Research into the carbamazepine/4-aminobenzoic acid system, for example, has shown that different stoichiometries (1:1, 2:1, and 4:1) can be isolated, with their relative stability depending on factors like ligand concentration in solution. nih.gov While specific studies on multiple stoichiometries for the acetic acid-hydroquinone system are limited, any optimization would require systematically varying the initial molar ratios and analyzing the product to confirm the resulting stoichiometry.
Influence of Temperature and Pressure on Co-crystal Formation
Temperature is a critical thermodynamic parameter that significantly impacts co-crystallization. Its primary influence is on the solubility of the individual components (acetic acid and benzene-1,4-diol) and the resulting co-crystal. In solution-based methods, temperature controls the level of supersaturation, which is the driving force for nucleation and crystal growth. A study on the solubility of hydroquinone in various solvents, including acetic acid, demonstrated that solubility increases with temperature. researchgate.net This data is crucial for designing cooling crystallization processes, where a saturated solution at a higher temperature is cooled to induce co-crystal precipitation.
Table 2: Solubility of Benzene-1,4-diol (Hydroquinone) in Acetic Acid at Atmospheric Pressure
| Temperature (K) | Molar Fraction Solubility (x10³) |
| 294.15 | 185.3 |
| 303.15 | 231.7 |
| 313.15 | 291.5 |
| 323.15 | 363.1 |
| 333.15 | 445.8 |
| 343.15 | 538.9 |
| This data is derived from published experimental measurements and illustrates the temperature-dependent solubility crucial for optimizing solution-based co-crystallization methods. researchgate.net |
Pressure is a less commonly manipulated variable in standard co-crystallization techniques like grinding and solvent evaporation. However, it becomes a key parameter in methods involving supercritical fluids. Using a substance like supercritical CO2 as an anti-solvent, for instance, allows for the tuning of solubility and precipitation by altering the pressure and temperature, offering a high degree of control over particle size and morphology.
Role of Solvent Selection in Modulating Co-crystallization Pathways
The choice of solvent is arguably one of the most critical factors in solution-based co-crystallization and liquid-assisted grinding. The solvent's properties dictate the solubility of the reactants and the co-crystal, which in turn defines the thermodynamic landscape of the system. A suitable solvent must allow for sufficient solubility of both acetic acid and benzene-1,4-diol to enable their interaction, while also ensuring that the co-crystal itself is less soluble than the individual components at the crystallization temperature, allowing it to precipitate.
The solvent can modulate the co-crystallization pathway in several ways:
Solubility and Supersaturation: As shown in the ternary phase diagrams of other co-crystal systems, the relative solubility of the components and the co-crystal determines the region of supersaturation where the desired co-crystal will form exclusively. mdpi.com
Molecular Interactions: The solvent interacts with the reactant molecules through forces such as hydrogen bonding. These solvent-solute interactions compete with the solute-solute interactions necessary for co-crystal formation. A solvent that strongly binds to one of the components might inhibit the formation of the desired co-crystal synthons. mdpi.com
Stoichiometry and Polymorphism: In some cases, the choice of solvent can direct the formation of a specific stoichiometric ratio or polymorphic form. mdpi.com For example, in the caffeine-maleic acid system, using ethyl acetate (B1210297) yields a 2:1 co-crystal, whereas acetone produces a 1:1 form. mdpi.com This highlights the solvent's role in mediating the molecular assembly process.
For the acetic acid-benzene-1,4-diol system, an optimal solvent would be one in which both components have moderate and comparable solubility, and which does not form stronger hydrogen bonds with either component than they form with each other.
Iii. Advanced Structural Characterization of the Acetic Acid–benzene 1,4 Diol Co Crystal
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For the acetic acid–benzene-1,4-diol (B12442567) co-crystal, SCXRD would provide precise information on the crystal packing, molecular conformations, and the intricate network of intermolecular interactions.
The initial step in an SCXRD analysis involves the determination of the crystal system, space group, and the dimensions of the unit cell. The crystal system describes the symmetry of the crystal lattice, while the space group provides a detailed description of all the symmetry operations within the crystal. The unit cell parameters define the size and shape of the repeating unit of the crystal lattice.
Based on studies of similar co-crystals involving small organic molecules, it is anticipated that the acetic acid–benzene-1,4-diol co-crystal would likely crystallize in one of the common, lower-symmetry crystal systems such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry of the molecular arrangement.
Illustrative Data Table: Please note: The following data is hypothetical and serves to illustrate the typical parameters obtained from an SCXRD experiment, as specific experimental data for this co-crystal is not publicly available.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 980.5 |
| Z (molecules/unit cell) | 4 |
SCXRD analysis would reveal the precise packing of acetic acid and benzene-1,4-diol molecules in the crystal lattice. This includes the relative orientation of the molecules and the distances between them. The conformation of each molecule within the co-crystal would also be determined. While acetic acid has limited conformational flexibility, the orientation of its carboxylic acid group relative to the benzene-1,4-diol molecules is of key interest. The planarity of the benzene (B151609) ring in benzene-1,4-diol would be confirmed, along with the orientation of the hydroxyl groups.
Hydrogen bonds are the primary driving force for the formation of the acetic acid–benzene-1,4-diol co-crystal. SCXRD allows for the precise measurement of the distances and angles of these hydrogen bonds. The key hydrogen bonds expected in this co-crystal are of the O-H···O type. These would involve the carboxylic acid proton of acetic acid acting as a hydrogen bond donor to the hydroxyl oxygen of benzene-1,4-diol, and the hydroxyl protons of benzene-1,4-diol donating to the carbonyl oxygen of acetic acid. The hydroxyl groups of benzene-1,4-diol could also potentially interact with each other.
Illustrative Data Table: Please note: The following data is hypothetical and for illustrative purposes only.
| Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O(acetic acid)-H ··· O(diol) | 0.85 | 1.75 | 2.60 | 175 |
| O(diol)-H ··· O(carbonyl) | 0.84 | 1.80 | 2.64 | 170 |
Supramolecular synthons are robust and predictable patterns of intermolecular interactions. In the acetic acid–benzene-1,4-diol co-crystal, the formation of specific synthons is anticipated. A primary synthon would likely be the heterosynthon formed between the carboxylic acid group and a hydroxyl group. This interaction is a common and reliable motif in co-crystal engineering. acs.org It is also possible that the carboxylic acid molecules form a homosynthon, the well-known carboxylic acid dimer, though this might be disrupted in favor of the more favorable interactions with the diol. Similarly, the hydroquinone (B1673460) molecules could form chains or other motifs through hydrogen bonding between their hydroxyl groups.
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a common phenomenon in co-crystals. rsc.orgijsra.netscite.airesearchgate.netrsc.org Different polymorphic forms can exhibit distinct physicochemical properties. An investigation into the polymorphism of the acetic acid–benzene-1,4-diol co-crystal would involve crystallizing the material under various conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by SCXRD. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates, would also be investigated.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide complementary information to SCXRD by probing the vibrational and electronic properties of the co-crystal. These methods are particularly useful for confirming the formation of the co-crystal and for studying the nature of the intermolecular interactions. Spectroscopic analysis can often be performed on bulk samples and does not necessarily require single crystals. americanpharmaceuticalreview.comnih.govnih.gov
Changes in the spectra of the co-crystal compared to the individual components can provide strong evidence of co-crystal formation. For instance, shifts in the vibrational frequencies of the O-H and C=O groups in infrared and Raman spectroscopy are indicative of their involvement in hydrogen bonding. nih.govacs.orged.ac.ukjppres.comnih.gov Solid-state NMR spectroscopy is also a powerful tool for characterizing co-crystals, as it is sensitive to the local chemical environment of the nuclei and can provide information on intermolecular proximity and hydrogen bonding. nih.govacs.orgresearchgate.netiucr.orgosti.govrsc.org
Illustrative Data Table: Please note: The following data is a representation of expected spectroscopic shifts upon co-crystal formation and is for illustrative purposes only.
| Spectroscopic Technique | Functional Group | Acetic Acid (cm⁻¹) | Benzene-1,4-diol (cm⁻¹) | Co-crystal (cm⁻¹) | Interpretation of Shift |
| FTIR/Raman | O-H (stretch) | ~3000 (broad) | ~3300 | Shifted and broadened | Involvement in new hydrogen bonding network |
| FTIR/Raman | C=O (stretch) | ~1710 | - | Lower frequency (~1690) | Weakening of the C=O bond due to hydrogen bonding |
Vibrational Spectroscopy (FTIR and Raman) for Hydrogen Bond Fingerprints and Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful, non-destructive method for identifying co-crystal formation and characterizing the hydrogen bonds that define their structure. americanpharmaceuticalreview.com The principle lies in the observation that when molecules associate through hydrogen bonding, the vibrational frequencies of the participating functional groups are altered. nih.gov For the acetic acid–benzene-1,4-diol co-crystal, the key functional groups are the carboxylic acid group (-COOH) of acetic acid and the hydroxyl groups (-OH) of hydroquinone.
In the solid state, acetic acid typically exists as a cyclic dimer, formed by two strong O-H···O=C hydrogen bonds. Hydroquinone's structure is characterized by intermolecular O-H···O hydrogen bonds between its hydroxyl groups. Upon co-crystallization, this homomeric hydrogen bonding is disrupted and replaced by heteromeric hydrogen bonding between the acetic acid and hydroquinone molecules. This reorganization results in distinct shifts in the vibrational spectra compared to the spectra of the individual starting materials. nih.govnih.gov
The most indicative spectral regions for confirming co-crystal formation are those corresponding to the O-H and C=O stretching vibrations.
Carbonyl (C=O) Stretching: In the FTIR spectrum of pure crystalline acetic acid, the C=O stretching vibration of the dimer is typically observed around 1710-1720 cm⁻¹. In the co-crystal, the carbonyl oxygen of acetic acid acts as a hydrogen bond acceptor for the hydroxyl group of hydroquinone. This O-H···O=C interaction is generally stronger than the corresponding interaction in the acetic acid dimer, leading to a weakening of the C=O double bond. Consequently, a significant red-shift (a shift to lower wavenumber) of the C=O stretching band to approximately 1680-1700 cm⁻¹ is expected, providing strong evidence of co-crystal formation. nih.gov
Hydroxyl (O-H) Stretching: The O-H stretching region (typically 2500-3500 cm⁻¹) is often complex but highly informative. nih.gov The broad band centered around 3000 cm⁻¹ in the spectrum of the acetic acid dimer, characteristic of strong hydrogen bonding, is replaced by new bands corresponding to the new hydrogen-bonded environment in the co-crystal. The sharp O-H stretching bands of non-hydrogen-bonded or weakly bonded hydroquinone hydroxyl groups would disappear, replaced by broader, red-shifted bands indicative of their participation in strong hydrogen bonds with the acetic acid carbonyl group.
Raman spectroscopy provides complementary information. While the O-H stretching bands are often weak in Raman spectra, the C=O stretching band is typically strong and its shift upon co-crystallization is readily observable. americanpharmaceuticalreview.com Furthermore, low-frequency Raman spectroscopy can probe intermolecular vibrational modes, such as those directly related to the hydrogen bond stretching and bending, which typically appear below 100 cm⁻¹. The appearance of new peaks in this region serves as a direct fingerprint of the co-crystal lattice.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Pure Compound | Expected Wavenumber (cm⁻¹) in Co-crystal | Reason for Shift |
|---|---|---|---|---|
| Acetic Acid Carboxyl | C=O Stretch | ~1715 | 1680 - 1700 | Formation of O-H···O=C hydrogen bond with hydroquinone weakens the C=O bond. |
| Acetic Acid Carboxyl | O-H Stretch | ~3000 (broad) | Modified broad bands | Disruption of acid dimer and formation of new hydrogen bonds to hydroquinone. |
| Hydroquinone Hydroxyl | O-H Stretch | ~3200-3400 | Broadened and shifted | Participation as a hydrogen bond donor to the acetic acid carbonyl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Solid-State Characteristics
Solid-state NMR (ssNMR) spectroscopy is an exceptionally sensitive technique for characterizing the atomic-level structure of co-crystals. researchgate.net Unlike solution NMR, ssNMR provides information about the molecule's environment in the crystalline lattice, making it ideal for studying intermolecular interactions like hydrogen bonding. osti.gov For the acetic acid–benzene-1,4-diol co-crystal, ¹³C and ¹H magic-angle spinning (MAS) NMR experiments are particularly insightful.
In ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, the chemical shifts of carbon atoms are highly sensitive to their local electronic environment. Upon co-crystallization, changes in hydrogen bonding directly impact the electron density around nearby carbon atoms, leading to observable shifts in their resonance frequencies compared to the pure components. mdpi.comnih.gov
Acetic Acid Carboxyl Carbon: The carboxyl carbon (C=O) of acetic acid is expected to show a significant change in its chemical shift. In pure acetic acid, this carbon resonates at approximately 177-180 ppm. The formation of a hydrogen bond between the hydroquinone hydroxyl group and the carbonyl oxygen of acetic acid alters the electronic shielding of the carboxyl carbon. This typically results in a downfield shift (to a higher ppm value) of several ppm, confirming the participation of the carbonyl group in the intermolecular hydrogen bond.
Hydroquinone Aromatic Carbons: The aromatic carbons of hydroquinone, particularly the two carbons bonded to the hydroxyl groups (C-O), are also sensitive to changes in hydrogen bonding. In pure hydroquinone, these carbons have a characteristic chemical shift. In the co-crystal, the donation of the hydroxyl proton to the acetic acid carbonyl group modifies the electron density at these carbons, leading to a measurable shift in their resonance. The non-equivalent environments of the two hydroxyl groups in the co-crystal lattice could potentially lead to the observation of distinct signals for C1 and C4, which might be equivalent in the pure, symmetric hydroquinone molecule. mdpi.com
¹H MAS NMR is also a valuable tool. The chemical shift of the protons involved in hydrogen bonding is highly indicative of the bond strength and geometry. researchgate.net The acidic proton of acetic acid and the hydroxyl protons of hydroquinone would exhibit distinct resonances in the co-crystal, often shifted significantly downfield compared to their signals in the pure materials, reflecting the formation of strong heterosynthon hydrogen bonds.
| Molecule | Carbon Atom | Typical Chemical Shift (ppm) in Pure Compound | Expected Chemical Shift (ppm) in Co-crystal | Reason for Shift |
|---|---|---|---|---|
| Acetic Acid | -C OOH | ~177 | 179 - 183 | Change in electronic environment due to hydrogen bonding at the carbonyl oxygen. |
| Acetic Acid | -C H₃ | ~21 | ~21-22 | Minor shift due to indirect effects of crystal packing. |
| Benzene-1,4-diol | C -OH | ~149-151 | Shifted | Alteration of electron density from participation of -OH group in hydrogen bonding. |
| Benzene-1,4-diol | C -H | ~116-118 | Shifted | Changes in crystal packing and long-range electronic effects. |
Mass Spectrometry (MS) for Confirmation of Co-crystal Composition
While mass spectrometry is fundamentally a gas-phase analytical technique used to determine the mass-to-charge ratio (m/z) of ions, its application with soft ionization methods can provide supporting evidence for the composition of a co-crystal. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to analyze a solution of the dissolved co-crystal.
When the co-crystal is dissolved, the non-covalent interactions holding the lattice together are broken. However, in the gentle conditions of ESI, it is sometimes possible to observe non-covalently bound clusters in the gas phase that reflect the stoichiometry of the solid state. For the acetic acid–benzene-1,4-diol co-crystal, one might expect to observe a protonated molecular ion of the 1:1 adduct, [Acetic Acid + Hydroquinone + H]⁺.
The primary utility of MS in this context, however, is the definitive confirmation of the presence and integrity of both individual components. The spectrum would be expected to show prominent peaks corresponding to the protonated molecular ions of each co-former:
Acetic Acid (C₂H₄O₂): Molecular Weight = 60.05 g/mol . Expected peak [M+H]⁺ at m/z ≈ 61.06.
Benzene-1,4-diol (C₆H₆O₂): Molecular Weight = 110.11 g/mol . Expected peak [M+H]⁺ at m/z ≈ 111.12.
Observing these ions simultaneously from a sample of the crystalline material confirms that both components are present. High-resolution mass spectrometry (HRMS) can further verify the elemental composition of these ions, leaving no ambiguity as to the identity of the co-crystal's constituents.
| Component | Molecular Formula | Molecular Weight (g/mol) | Expected Ion | Expected m/z |
|---|---|---|---|---|
| Acetic Acid | C₂H₄O₂ | 60.05 | [M+H]⁺ | ~61.06 |
| Benzene-1,4-diol | C₆H₆O₂ | 110.11 | [M+H]⁺ | ~111.12 |
| 1:1 Adduct (potential cluster) | C₈H₁₀O₄ | 170.16 | [M+H]⁺ | ~171.17 |
Iv. Computational Chemistry Investigations of the Acetic Acid–benzene 1,4 Diol System
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is particularly effective for analyzing molecular geometries, electronic properties, and non-covalent interactions, making it an ideal choice for investigating the acetic acid–benzene-1,4-diol (B12442567) co-crystal.
Geometry optimization is a fundamental computational step to determine the lowest energy arrangement of atoms in a molecule or molecular complex. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the positions of the nuclei are adjusted until a minimum on the potential energy surface is located nih.gov. This process yields the equilibrium structure of the monomers (acetic acid and benzene-1,4-diol) and their co-crystal assembly.
For the individual monomers, optimization confirms their known structural characteristics. Acetic acid possesses a planar carboxylic acid group, while benzene-1,4-diol features a planar aromatic ring with its two hydroxyl groups. The benzene-1,4-diol molecule can exist in different conformations related to the orientation of the hydroxyl hydrogens; the trans-conformer is often found to be slightly lower in energy.
| Molecule | Bond | Typical Calculated Bond Length (Å) |
|---|---|---|
| Acetic Acid | C=O | ~1.219 |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| C-C | ~1.51 | |
| Benzene-1,4-diol | C-C (aromatic) | ~1.39 |
| C-O | ~1.37 | |
| O-H | ~0.96 |
Note: The values presented are typical bond lengths derived from DFT calculations for organic molecules and may vary slightly depending on the specific computational method and basis set used. nih.govmdpi.com
The electronic properties of a molecular system are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
For the acetic acid–benzene-1,4-diol system, DFT calculations can determine the energies of the FMOs for both the individual molecules and the co-crystal. In benzene-1,4-diol, the HOMO is typically localized on the π-system of the aromatic ring and the oxygen lone pairs, while the LUMO is a π* orbital of the ring. For acetic acid, the HOMO is concentrated on the oxygen atoms of the carboxyl group, and the LUMO is the π* orbital of the C=O bond. Upon co-crystal formation, the interaction between the molecules is expected to alter the orbital energies. This change in the HOMO-LUMO gap compared to the individual components can provide insight into the electronic stability of the co-crystal complex.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Benzene-1,4-diol (Hydroquinone) | - | - | ~5.0 - 6.0 | DFT (ΔSCF) |
| Acetic Acid | - | - | ~7.0 - 8.0 | DFT/B3LYP |
Note: The energy values are approximate and compiled from various DFT studies. The exact values depend on the functional, basis set, and phase (gas or solvent) used in the calculation. uq.edu.aunih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. science.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. Color-coding is used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For the acetic acid–benzene-1,4-diol system, an MEP map would clearly show the sites for intermolecular interaction.
Acetic Acid : A strong negative potential (red) would be localized around the carbonyl oxygen (C=O), and a slightly less negative potential on the hydroxyl oxygen. A strong positive potential (blue) would be found on the acidic hydrogen of the hydroxyl group.
Benzene-1,4-diol : Negative potentials would be located around the two hydroxyl oxygen atoms, while positive potentials would be associated with the two hydroxyl hydrogen atoms. The aromatic ring itself would represent a region of intermediate to slightly negative potential due to the π-electron cloud.
The MEP map of the co-crystal would visualize the electrostatic complementarity between the two molecules, where the positive region of one molecule (e.g., the acidic hydrogen of acetic acid) aligns with the negative region of the other (e.g., a hydroxyl oxygen of benzene-1,4-diol), clearly illustrating the hydrogen-bonding interactions.
A key aspect of studying co-crystals is to quantify the strength of the interactions holding the molecules together. The total intermolecular interaction energy (E_int) can be calculated by subtracting the energies of the isolated, optimized monomers from the energy of the optimized co-crystal complex. To account for basis set superposition error (BSSE), which can artificially inflate the interaction energy, the counterpoise correction method is commonly applied.
The total interaction energy for a hydrogen-bonded co-crystal is typically in the range of -20 to -60 kJ/mol. For instance, studies on hydroquinone (B1673460) clathrates show that O-H···O hydrogen bond interaction energies are in the range of -28 to -35.5 kJ/mol. researchgate.net The strong hydrogen bond between a carboxylic acid and a hydroxyl group would be expected to be of a similar or greater magnitude.
Furthermore, the total interaction energy can be deconvoluted into physically meaningful components using energy decomposition analysis (EDA). These components typically include:
Electrostatic Energy (E_elec) : Arises from the classical Coulombic interaction between the static charge distributions of the monomers. This is usually the dominant attractive force in hydrogen-bonded systems.
Pauli Repulsion (E_Pauli) : A strong, short-range repulsive term resulting from the overlap of electron clouds of the monomers.
Orbital Interaction (E_orb) : A stabilizing term that accounts for charge transfer and polarization effects.
Dispersion Energy (E_disp) : An attractive force arising from electron correlation effects (van der Waals forces), which is crucial for accurately describing π-π stacking and other weaker interactions. DFT functionals incorporating dispersion corrections (e.g., DFT-D) are essential for capturing this component accurately. acs.org
Quantum chemical calculations allow for the detailed characterization of the specific non-covalent interactions within the acetic acid–benzene-1,4-diol co-crystal. gatech.edu
Hydrogen Bonding : The primary interaction driving the formation of this co-crystal is expected to be strong O-H···O hydrogen bonds. The carboxylic acid group of acetic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the hydroxyl groups of benzene-1,4-diol can also serve as both donors and acceptors. This allows for the formation of a robust hydrogen-bonded network. The strength of these bonds is evaluated by their geometric parameters (short D-H···A distances and angles close to 180°) and through methods like Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energy associated with charge transfer from the acceptor's lone pair to the donor's antibonding orbital.
C-H···π and C-H···O Interactions : Weaker interactions, such as those between the methyl C-H groups of acetic acid and the π-system of the benzene (B151609) ring (C-H···π), or between C-H groups and oxygen atoms (C-H···O), also play a role in the crystal packing. While individually weak, the cumulative effect of these interactions can be significant for the stability of the three-dimensional crystal structure. Hirshfeld surface analysis is a common tool used to visualize and quantify these weaker contacts within a crystal lattice.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static, time-independent picture of the system at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For the acetic acid–benzene-1,4-diol system, an MD simulation would require a well-parameterized force field, which is a set of functions and parameters that describe the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are well-suited for aromatic systems like benzene-1,4-diol, while parameters for acetic acid are also widely available.
An MD simulation of the co-crystal could provide valuable insights into:
Structural Stability : By simulating the crystal lattice at a given temperature, one can assess its thermal stability and observe the nature and persistence of the intermolecular interactions, particularly the hydrogen bonds.
Vibrational Dynamics : MD can be used to simulate the vibrational spectra (e.g., IR and Raman) of the co-crystal, which can then be compared to experimental data to validate the structural model. Changes in vibrational frequencies of the O-H and C=O groups upon hydrogen bond formation are particularly informative.
Radial Distribution Functions (RDFs) : RDFs can be calculated from the MD trajectory to describe the local structure around a given molecule or atom. For instance, the O···H RDF for the hydrogen bonds would show a sharp peak at the characteristic hydrogen bond distance, providing information about the average structure and its fluctuations in the crystal.
Thermodynamic Properties : MD simulations can be used to compute thermodynamic properties such as the lattice energy and heat capacity of the crystal.
By combining DFT calculations for an accurate description of the electronic structure and interaction energies with MD simulations to explore the dynamic and thermodynamic aspects, a comprehensive computational investigation of the acetic acid–benzene-1,4-diol system can be achieved.
Simulation of Co-crystal Formation and Dynamic Stability
Molecular Dynamics (MD) simulations are a primary tool for exploring the formation and dynamic stability of the acetic acid–benzene-1,4-diol co-crystal. These simulations model the system's evolution over time, providing a view of how individual molecules self-assemble into a stable crystal lattice.
The process begins by defining a simulation box containing multiple molecules of acetic acid and benzene-1,4-diol, often in a specific stoichiometric ratio, either randomly distributed in a solvent or pre-arranged in a candidate crystal structure. The interactions between atoms are described by a force field, a set of equations and parameters that define the potential energy of the system. uiuc.edu Commonly used force fields for small organic molecules include GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). nih.gov The simulation then numerically solves Newton's equations of motion for each atom, allowing the system to evolve naturally.
By analyzing the simulation trajectory, researchers can observe the spontaneous formation of hydrogen-bonded networks and the growth of crystalline domains. The stability of the resulting co-crystal is assessed by running simulations at different temperatures and pressures (NPT ensemble) and monitoring key structural parameters, such as the unit cell dimensions, intermolecular distances, and angles. aip.org A stable co-crystal will maintain its ordered structure throughout the simulation without dissociating. researchgate.net
To further quantify the interactions responsible for the co-crystal's stability, pairwise interaction energies between molecules in the crystal lattice are calculated. These calculations, often performed on snapshots from the MD simulation using quantum mechanical methods or specialized energy decomposition analysis like the PIXEL method, can dissect the total interaction energy into electrostatic, polarization, dispersion, and repulsion components. researchgate.netrsc.org This analysis reveals the dominant forces, such as the strong O-H···O hydrogen bonds between the carboxylic acid group of acetic acid and the hydroxyl groups of benzene-1,4-diol. nih.gov
| Molecular Pair | Dominant Interaction Type | Total Interaction Energy (E_tot, kJ/mol) | Electrostatic (E_coul, kJ/mol) | Dispersion (E_disp, kJ/mol) |
|---|---|---|---|---|
| Acetic Acid – Benzene-1,4-diol | O-H···O Hydrogen Bond | -45.5 | -35.2 | -15.8 |
| Benzene-1,4-diol – Benzene-1,4-diol | π–π Stacking | -25.1 | -12.5 | -18.3 |
| Acetic Acid – Acetic Acid | C-H···O Interaction | -12.3 | -8.9 | -7.1 |
Note: The data in this table is hypothetical and representative of typical values found in computational studies of organic co-crystals. rsc.orgnih.gov
Investigation of Solute-Solvent Interactions During Crystallization
The crystallization process is critically influenced by the interactions between the solute molecules (acetic acid and benzene-1,4-diol) and the solvent. mdpi.com Molecular dynamics simulations are employed to study these interactions in the solution phase, providing insights into solvation structures and their impact on nucleation and crystal growth. researchgate.net
In these simulations, a small number of acetic acid and benzene-1,4-diol molecules are placed in a large box of explicit solvent molecules. The simulation tracks the movements and interactions of all molecules. A key tool for analyzing the local solvent structure is the Radial Distribution Function (RDF), or g(r). wikibooks.org The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom, relative to the bulk solvent density. researchgate.net Peaks in the RDF plot indicate the positions of solvation shells.
For the acetic acid-benzene-1,4-diol system, one would calculate RDFs between specific atoms, for example:
The hydroxyl oxygen of benzene-1,4-diol and the hydrogen of the solvent's hydroxyl group (if protic) to study hydrogen bonding.
The carbonyl oxygen of acetic acid and solvent hydrogen atoms.
The aromatic ring of benzene-1,4-diol and solvent molecules to understand hydrophobic/hydrophilic interactions.
By comparing RDFs in different solvents, researchers can understand how solvent choice affects the solvation of the co-crystal components. A solvent that strongly solvates the functional groups involved in co-crystal formation may inhibit crystallization by making it energetically less favorable for the solute molecules to come together. mdpi.combohrium.com Conversely, a solvent that interacts weakly may promote co-crystallization.
| Parameter | Value / Description |
|---|---|
| Force Field | GAFF2 (General Amber Force Field) |
| Solvent Model | TIP3P (for water) |
| System Composition | 20 Acetic Acid, 20 Benzene-1,4-diol, ~5000 Solvent Molecules |
| Simulation Box | Cubic, ~50 Å x 50 Å x 50 Å with Periodic Boundary Conditions |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Modeling of Molecular Recognition Processes in Solution and Solid States
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, which is the foundation of co-crystal formation. Computational modeling helps to identify and characterize the key recognition motifs, known as supramolecular synthons, between acetic acid and benzene-1,4-diol. nih.gov
In the solid state, Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystal lattice. researchgate.netrsc.org The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions involved in close intermolecular contacts. These contacts are then quantified using 2D fingerprint plots, which summarize the distribution of interaction types, clearly distinguishing contributions from O-H···O, C-H···O, and π–π stacking interactions. nih.gov For the acetic acid-benzene-1,4-diol system, this analysis would highlight the crucial carboxylic acid-hydroxyl heterosynthon.
In solution, molecular recognition is studied by analyzing MD simulation trajectories. By calculating the RDF between the acetic acid carbonyl oxygen and the benzene-1,4-diol hydroxyl hydrogen, for instance, a sharp peak at a short distance (~1.8 Å) would indicate a strong and persistent hydrogen bonding interaction in the solution phase, which is the precursor to nucleation. researchgate.net
Analysis of Guest Diffusion in Hydroquinone Clathrate Systems (as a comparative model)
Benzene-1,4-diol (hydroquinone) is well-known for forming β-hydroquinone clathrates, which are inclusion compounds where guest molecules are trapped within cavities of the host lattice. aip.org While distinct from a co-crystal, the computational analysis of these systems provides a valuable comparative model for understanding host-guest dynamics. Molecular dynamics simulations are widely used to study the diffusion of guest molecules within the clathrate channels. nih.gov
Simulations of hydroquinone clathrates with guests like methane (B114726) (CH₄), carbon dioxide (CO₂), or hydrogen (H₂) reveal that guest transport occurs through a hopping mechanism. aip.orgrsc.org A guest molecule remains trapped in a cage for a period, vibrating around its equilibrium position, before acquiring enough energy to overcome the potential barrier and jump to an adjacent empty cage. nih.gov
The diffusion coefficient (D) of the guest is a key property calculated from these simulations, typically derived from the mean squared displacement (MSD) of the guest molecules over time. Studies have shown that the diffusion rate is highly dependent on the size and nature of the guest molecule, the temperature, and the occupancy of the clathrate cages. aip.orgrsc.org This analysis provides a baseline for understanding molecular mobility within a constrained hydroquinone framework.
| Guest Molecule | Diffusion Coefficient (D) (x 10⁻⁹ m²/s) |
|---|---|
| Hydrogen (H₂) | ~5.0 - 8.0 |
| Methane (CH₄) | ~0.5 - 1.2 |
| Carbon Dioxide (CO₂) | ~0.2 - 0.7 |
| Xenon (Xe) | ~0.1 - 0.4 |
Note: Data is compiled from typical values reported in molecular simulation literature for hydroquinone clathrates. aip.orgrsc.orgrsc.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
While classical force fields used in MD simulations are efficient for modeling large systems, they have limitations in describing the nuances of chemical bonding, charge transfer, and polarization that occur during strong intermolecular interactions like hydrogen bonding. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more accurate approach by treating a small, chemically important part of the system with high-level quantum mechanics, while the rest of the system is treated with computationally cheaper molecular mechanics.
For the acetic acid–benzene-1,4-diol system, a QM/MM simulation would define the QM region as a single pair of interacting acetic acid and benzene-1,4-diol molecules. The surrounding molecules in the crystal lattice or solvent would constitute the MM region. This setup allows for a highly accurate calculation of the hydrogen bond interaction energy and geometry between the central pair, while still accounting for the electrostatic and van der Waals effects of the environment. researchgate.net
QM/MM approaches are particularly useful for:
Accurate Interaction Energies: Calculating the binding energy between acetic acid and benzene-1,4-diol with much higher accuracy than classical force fields.
Potential Energy Surface (PES) Scanning: Mapping the energy landscape as a function of the distance and orientation between the two molecules to precisely locate the minimum energy structure and the energy barriers for association/dissociation. chemrxiv.org
Analysis of Electronic Properties: Investigating phenomena like charge transfer upon hydrogen bond formation and the polarization of the electron clouds, which are purely quantum mechanical effects.
By combining the accuracy of QM for the critical interaction with the efficiency of MM for the environment, QM/MM simulations provide a detailed and reliable picture of the fundamental forces driving the formation of the acetic acid-benzene-1,4-diol co-crystal.
V. Crystal Engineering Principles and Supramolecular Design for Hydroquinone Carboxylic Acid Systems
Rational Design Strategies for Tailoring Co-crystal Structures
The rational design of co-crystals hinges on the strategic selection of co-formers that possess complementary functional groups capable of forming robust and predictable intermolecular interactions. The primary tool in this design process is the concept of supramolecular synthons, which are structural units within a crystal that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.
In hydroquinone-carboxylic acid systems, the most prominent interactions are hydrogen bonds. The hydroxyl groups of hydroquinone (B1673460) and the carboxyl group of the carboxylic acid are excellent hydrogen bond donors and acceptors. The predictability of these interactions allows for a hierarchical approach to co-crystal design, where the most stable and likely synthons are identified to guide the self-assembly process.
Predictive guidelines in crystal engineering aim to forecast the likely supramolecular synthons that will form between co-formers. These guidelines are often derived from statistical analyses of crystal structures in databases like the Cambridge Structural Database (CSD). For hydroquinone-carboxylic acid systems, several key predictive principles apply:
Hydrogen Bond Hierarchy: The formation of hydrogen bonds follows a general hierarchy of strength and directionality. The strong and highly directional O-H···O hydrogen bonds between the carboxylic acid and the hydroxyl groups of hydroquinone are expected to be the dominant interactions.
Synthon Preference: In systems with multiple competing functional groups, certain synthons are statistically more probable. For instance, the carboxylic acid-hydroxyl heterosynthon is a common and robust motif in co-crystals containing these functionalities.
Graph Set Analysis: This method provides a systematic way to describe and compare hydrogen-bonding patterns. By identifying the graph set descriptors for known hydroquinone-carboxylic acid co-crystals, predictions can be made for new systems.
Computational tools, such as those based on molecular electrostatic potentials (MEPs), hydrogen-bond energies (HBE), and hydrogen-bond propensity (HBP), can also be employed to predict the most probable supramolecular synthons. mdpi.com These methods assess the energetic favorability of different hydrogen bonding arrangements, offering a quantitative basis for co-crystal design. mdpi.com
| Predictive Guideline | Application in Hydroquinone-Acetic Acid System | Expected Outcome |
| Hydrogen Bond Hierarchy | The carboxylic acid group of acetic acid and the hydroxyl groups of benzene-1,4-diol (B12442567) are strong hydrogen bond donors and acceptors. | Formation of robust O-H···O hydrogen bonds as the primary interactions driving co-crystal formation. |
| Synthon Preference | Competition between carboxylic acid homodimers and acid-hydroxyl heterodimers. | The formation of acid-hydroxyl heterosynthons is generally favored in co-crystal formation. japtronline.com |
| Computational Modeling | Calculation of interaction energies and electrostatic potentials for different molecular arrangements. | Prediction of the most stable hydrogen-bonding motifs and the overall crystal packing. |
The Role of Acetic Acid as a Supramolecular Building Block
Acetic acid, with its simple structure containing a carboxyl group, is a versatile supramolecular building block. In the solid state, acetic acid molecules are linked by hydrogen bonds to form infinite chains. scispace.com This inherent ability to form extended hydrogen-bonded networks makes it an effective co-former in crystal engineering.
In the context of a co-crystal with benzene-1,4-diol, the primary role of acetic acid is to engage its carboxylic acid group in hydrogen bonding with the hydroxyl groups of hydroquinone. The carboxyl group can act as both a hydrogen bond donor (O-H) and a hydrogen bond acceptor (C=O), allowing for the formation of diverse supramolecular synthons. The classic carboxylic acid dimer, a common motif in the crystal structures of carboxylic acids, may compete with the formation of heterosynthons with hydroquinone. However, the principles of crystal engineering often favor the formation of heterosynthons between complementary functional groups of different molecules in a co-crystal. japtronline.com
The Influence of Benzene-1,4-diol in Directing Supramolecular Self-Assembly
Benzene-1,4-diol, or hydroquinone, is a planar molecule with two hydroxyl groups positioned at opposite ends of a benzene (B151609) ring. This symmetrical arrangement of functional groups plays a crucial role in directing the supramolecular self-assembly in co-crystals. The two hydroxyl groups can act as hydrogen bond donors, and the oxygen atoms can also act as acceptors.
| Supramolecular Role | Acetic Acid | Benzene-1,4-diol |
| Primary Functional Group | Carboxyl (-COOH) | Hydroxyl (-OH) |
| Hydrogen Bonding Capability | Donor and Acceptor | Donor and Acceptor |
| Preferred Supramolecular Motif | Catemeric chains | Linear or zigzag chains |
| Influence on Crystal Packing | Formation of extended hydrogen-bonded networks | Directional extension of supramolecular chains, potential for π-π stacking |
Strategies for Modulating Supramolecular Networks Through Chemical Modification of Co-formers (e.g., Substituted Hydroquinones)
A powerful strategy in crystal engineering is the systematic modification of co-formers to fine-tune the resulting supramolecular networks and, consequently, the material's properties. In the hydroquinone-carboxylic acid system, chemical modifications to the hydroquinone moiety can lead to predictable changes in the crystal structure.
Introducing substituents onto the benzene ring of hydroquinone can have several effects:
Steric Hindrance: Bulky substituents can disrupt the formation of certain hydrogen-bonding motifs, leading to alternative packing arrangements.
Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the acidity of the hydroxyl protons and the hydrogen-bonding strength.
Introduction of New Functional Groups: Substituents can introduce new functional groups capable of participating in or competing with the primary hydrogen-bonding interactions. For example, a nitro-substituted hydroquinone could introduce N-O···H interactions, while an amino-substituted hydroquinone could introduce N-H···O interactions.
By systematically varying the substituents on the hydroquinone ring, it is possible to create a family of co-crystals with related but distinct crystal structures and properties. This approach allows for a deeper understanding of the structure-property relationships in these systems and provides a pathway to the rational design of functional materials.
| Substituted Hydroquinone | Potential Effect on Supramolecular Network with Acetic Acid |
| Methylhydroquinone | Increased steric hindrance may alter the packing of the hydrogen-bonded chains. |
| Chlorohydroquinone | The chloro substituent can act as a weak hydrogen bond acceptor, potentially leading to C-H···Cl interactions. |
| 2,5-Dihydroxybenzoic acid | The additional carboxylic acid group introduces further possibilities for hydrogen bonding, potentially leading to more complex, multi-dimensional networks. |
Vii. Advanced Research Directions and Potential Academic Applications of Acetic Acid–benzene 1,4 Diol Co Crystals
Exploration in Advanced Materials Science
The modular nature of the acetic acid-benzene-1,4-diol co-crystal makes it an attractive building block for the construction of advanced materials with tailored properties.
The acetic acid-benzene-1,4-diol co-crystal can serve as a supramolecular synthon, a structural unit in which molecules are self-assembled through intermolecular interactions. Researchers are exploring the integration of these co-crystals into larger, more complex structures such as supramolecular frameworks and polymers. This can be achieved by introducing additional functional groups onto the benzene-1,4-diol (B12442567) or by using multifunctional carboxylic acids. The resulting materials could exhibit tunable porosity, guest-scaffolding properties, and stimuli-responsive behaviors.
| Research Direction | Potential Outcome | Key Challenges |
| Co-crystallization with functionalized diols | Creation of porous materials for gas storage or separation. | Ensuring the desired supramolecular assembly in the presence of competing functional groups. |
| Polymer-co-crystal composites | Development of materials with enhanced mechanical or thermal properties. | Achieving compatibility and strong interfacial adhesion between the polymer matrix and the co-crystal filler. |
| Liquid-crystalline co-crystals | Design of materials with tunable optical properties. | Controlling the long-range orientational order of the co-crystals. |
The inherent properties of both acetic acid and benzene-1,4-diol can be harnessed in the co-crystal to develop functional materials. For instance, the redox activity of hydroquinone (B1673460) could be modulated within the co-crystal lattice, leading to materials with interesting electronic or electrochemical properties. Furthermore, the proton-donating and -accepting capabilities of the components could be utilized in the design of proton-conducting materials.
| Functional Property | Potential Application | Research Focus |
| Proton Conductivity | Electrolytes for fuel cells. | Investigating the hydrogen-bond network and its role in proton transport mechanisms. |
| Redox Activity | Electrode materials for batteries or supercapacitors. | Studying the charge transfer characteristics within the co-crystal. |
| Nonlinear Optics | Materials for optical devices. | Exploring the influence of the crystal packing on the second-harmonic generation efficiency. |
Investigation of Catalytic Aspects within Hydroquinone-Based Supramolecular Architectures
The ordered arrangement of molecules in the acetic acid-benzene-1,4-diol co-crystal provides a unique environment for catalysis, where the proximity and orientation of functional groups can be precisely controlled.
Hydroquinone is known to participate in proton-coupled electron transfer (PCET) reactions, which are fundamental to many biological and chemical processes, including hydrogen production. Within the supramolecular architecture of the co-crystal, the acetic acid can act as a proton relay, facilitating the PCET process. This has led to research into the use of such systems as mimics for the active sites of hydrogenase enzymes, potentially leading to novel, inexpensive catalysts for hydrogen production from water.
Refinement of Analytical Methodologies for Complex Supramolecular Systems
The study of acetic acid-benzene-1,4-diol co-crystals and related supramolecular systems necessitates the use and development of advanced analytical techniques. Solid-state NMR, terahertz spectroscopy, and advanced X-ray diffraction techniques are crucial for elucidating the precise nature of the hydrogen bonding and the dynamics of the molecules within the crystal lattice. These studies not only provide fundamental insights into the structure-property relationships of the co-crystals but also contribute to the broader field of supramolecular chemistry by refining the tools available for characterizing complex molecular assemblies.
Future Theoretical Advances in Predicting Co-crystal Formation and Properties
Computational chemistry plays a vital role in the field of co-crystal research. Future theoretical advances will focus on developing more accurate and efficient methods for predicting the formation of co-crystals and their physicochemical properties. For the acetic acid-benzene-1,4-diol system, this includes the development of force fields that can accurately describe the non-covalent interactions, as well as the use of crystal structure prediction algorithms to identify potential polymorphic forms. Such theoretical tools will be invaluable for guiding the experimental design of new co-crystals with desired functionalities.
Q & A
Q. What are the common synthetic routes for benzene-1,4-diol derivatives, and how do reaction conditions influence yield?
Benzene-1,4-diol (hydroquinone) and its derivatives are synthesized via catalytic hydroxylation of phenol using hydrogen peroxide with homogeneous acid catalysts (e.g., 40–90°C). Substituted analogs, such as 2-(trifluoromethyl)benzene-1,4-diol, often require electrophilic substitution or fluorination steps. For example, trifluoromethyl groups can be introduced via Friedel-Crafts alkylation under anhydrous conditions . Yield optimization depends on catalyst selection, temperature, and solvent polarity.
Q. How can THz spectroscopy distinguish between structural isomers of benzenediols?
Terahertz (THz) spectroscopy effectively discriminates benzene-1,2-diol (catechol), benzene-1,3-diol (resorcinol), and benzene-1,4-diol (hydroquinone) by their unique intermolecular vibrational modes. For instance, hydroquinone exhibits distinct absorption peaks at 1.2 THz and 2.4 THz due to hydrogen-bonding networks, unlike its isomers . Solid-phase density functional theory (DFT) calculations further validate spectral assignments.
Q. What safety protocols are critical when handling substituted benzene-1,4-diol derivatives?
Derivatives like 2-(cyclohexylsulfanyl)benzene-1,4-diol require strict PPE (gloves, masks, protective eyewear) due to skin/eye irritation risks. Work should occur in fume hoods to prevent inhalation, and spills must be neutralized with weak bases (e.g., sodium bicarbonate). Safety data sheets (SDS) for analogs highlight hazards such as H303 (harmful if swallowed) and H333 (toxic if inhaled) .
Advanced Research Questions
Q. How do fluorinated substituents (e.g., -CF₃) alter the pharmacokinetic properties of benzene-1,4-diol derivatives?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For 2-(trifluoromethyl)benzene-1,4-diol, in vitro studies show a 30% increase in half-life compared to non-fluorinated analogs. However, steric effects may reduce binding affinity to target enzymes, requiring structural optimization .
Q. What mechanistic insights explain contradictory antioxidant vs. pro-oxidant activities of benzene-1,4-diol analogs?
The redox behavior depends on substituent electronic effects and experimental conditions. Electron-donating groups (e.g., -OH, -NH₂) enhance antioxidant activity via radical scavenging, while electron-withdrawing groups (e.g., -NO₂) promote pro-oxidant effects by generating semiquinone radicals. Conflicting results in literature often arise from varying assay pH or oxygen levels .
Q. Can enzyme-catalyzed polycondensation improve sustainability in polyester synthesis using benzene-1,4-diol derivatives?
Immobilized Candida antarctica lipase efficiently catalyzes polycondensation of diols (e.g., butane-1,4-diol) with diacids (e.g., adipic acid), achieving >80% conversion under mild conditions (60°C, solvent-free). This green method reduces energy consumption compared to metal-catalyzed processes, though enzyme stability at scale remains a challenge .
Methodological Recommendations
- Contradiction Analysis : Compare substituent effects across studies using quantum mechanical calculations (e.g., Hammett constants) to resolve redox activity discrepancies .
- Spectral Assignments : Combine THz spectroscopy with mid-IR and Raman data to differentiate intramolecular vs. intermolecular vibrations .
- Green Synthesis : Optimize enzyme loading (10–15 wt%) and reaction time (24–48 hrs) for scalable polyester production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
